molecular formula C10H5F3O B3152141 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one CAS No. 72839-12-4

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one

Cat. No.: B3152141
CAS No.: 72839-12-4
M. Wt: 198.14 g/mol
InChI Key: ZFQCAYPLSLNDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one is a useful research compound. Its molecular formula is C10H5F3O and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • The chemistry of 1,2,4-triazole-3-thione derivatives, which includes compounds similar to 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one, is actively researched due to their practical value in pharmacy, agrochemistry, and photography. Researchers at Uzhhorod National University have been developing new synthesis methods for these derivatives and studying their properties, particularly focusing on the introduction of fluorine-containing substituents to increase biological activity and value (Holovko-Kamoshenkova et al., 2020).

Structural Studies

  • Single crystal X-ray diffraction has been used to determine the crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I), a compound closely related to the subject molecule. This research provides insights into the compound's molecular structure, aiding in understanding its chemical properties and potential applications (Lamprecht et al., 1985).

Biological Activities

  • New chalcones synthesized from compounds similar to this compound have been studied for their interactions with DNA and biological activities such as urease inhibition and antioxidant properties. These findings are significant for drug discovery and development (Rasool et al., 2021).

Synthesis of Novel Compounds

  • The synthesis of new series of compounds such as hydroxy pyrazolines has been investigated, using derivatives related to this compound. These studies contribute to the development of new chemical entities with potential pharmacological applications (Parveen et al., 2008).

Magnetostructural Investigations

  • 1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, closely related to the target compound, shows a reversible sharp spin transition, which is significant in the field of magnetochemistry. This research provides insights into the electronic and magnetic properties of such compounds (Constantinides et al., 2014).

Antimicrobial Agents

  • Novel 1,2,3-triazole-pyrazole hybrids, synthesized from similar derivatives, have been evaluated as antimicrobial agents. This research is vital for the development of new antibiotics and pharmaceuticals (Pervaram et al., 2017).

Bioactive Synthesis

  • Bioactive compounds synthesized from derivatives akin to this compound have been studied for their antibacterial activity, contributing to the search for new antimicrobial agents (Leelakumar et al., 2022).

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCAYPLSLNDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Reactant of Route 6
Reactant of Route 6
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.